molecular formula C9H9BrO2 B1525806 1-(3-Bromo-2-methoxyphenyl)ethanone CAS No. 267651-23-0

1-(3-Bromo-2-methoxyphenyl)ethanone

Cat. No.: B1525806
CAS No.: 267651-23-0
M. Wt: 229.07 g/mol
InChI Key: IBHCVANJIBGASI-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-methoxyphenyl)ethanone is a chemical compound with the CAS Number: 267651-23-0 . It has a molecular weight of 229.07 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The compound can be synthesized through the bioreduction of 1-(3’-bromo-2’-methoxyphenyl)ethanone . This process involves the use of carbonyl reductases, which can convert the compound to (S)-1-(3’-Bromo-2’-methoxyphenyl)ethanol, a key precursor for the synthesis of Lusutrombopag .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C9H9BrO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,1-2H3 .


Chemical Reactions Analysis

The compound is involved in the enzymatic synthesis of (S)-1-(3’-bromo-2’-methoxyphenyl)ethanol . This reaction is facilitated by carbonyl reductases from Novosphingobium aromaticivorans and Novosphingobium sp. Leaf2 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Pyrolysis Products and Toxicity Concerns

  • Research on 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) revealed its potential pyrolytic degradation when exposed to heat. This could lead to the formation of unknown substances with uncertain toxicity upon inhalation or smoking, adding to the concern around its use (Texter et al., 2018).

Chemical Synthesis and Bromination

  • A study focused on the selective α-monobromination of various alkylaryl ketones, including 1-(3-Bromo-2-methoxyphenyl)ethanone. This process demonstrated the efficiency of certain ionic liquids as bromine sources, offering a simple and regioselective approach for electrophilic bromination of alkylaryl ketones (Ying, 2011).

Anti-Inflammatory Applications

  • Compounds synthesized from 2-, 3- and 4-methoxyphenyl derivatives, including those structurally related to this compound, were found to exhibit anti-inflammatory activity. These compounds were prepared through various synthetic routes and displayed potential medicinal properties (Labanauskas et al., 2004).

Enantioselective Synthesis

  • Research on 1-(5-Bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, a compound structurally similar to this compound, demonstrated a facile synthesis method for its enantiomerically pure form. This study provides insights into the methodologies for producing optically pure compounds, which are significant in pharmaceutical applications (Zhang et al., 2014).

Antimicrobial and Cytotoxic Activities

  • Novel derivatives of 1-(2-hydroxy-4-methoxyphenyl)ethanone were synthesized and evaluated for their antimicrobial activities. These findings highlight the potential application of compounds derived from this compound in the development of new antimicrobial agents (Nagamani et al., 2018).

Crystal Structure Analysis

  • The crystal structure of (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, a compound related to this compound, was analyzed to understand its molecular conformations. Such structural analyses are crucial for understanding the physical and chemical properties of similar compounds (Rao et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302 . Precautionary statements include P280, P305, P338, P351 .

Future Directions

The compound has potential practical applications due to its role in the synthesis of Lusutrombopag . It is also a valuable biocatalyst with potential practical applications .

Properties

IUPAC Name

1-(3-bromo-2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHCVANJIBGASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732348
Record name 1-(3-Bromo-2-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267651-23-0
Record name 1-(3-Bromo-2-methoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267651-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromo-2-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Bromo-2'-methoxyacetophenone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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